![molecular formula C12H14N4O2S2 B2787413 N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 312742-08-8](/img/structure/B2787413.png)
N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide” is a derivative of thiadiazole . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . Consequently, these compounds exert a broad spectrum of biological activities .
Molecular Structure Analysis
Thiadiazole occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . The specific molecular structure of “this compound” was not found in the retrieved papers.作用機序
Target of Action
Compounds with a similar thiadiazole-based structure have been reported to interact with primary aromatic amines (paas), which are a class of persistent and highly toxic organic pollutants .
Mode of Action
It’s worth noting that thiadiazole-based compounds have been used to construct fluorescent ultrathin covalent triazine framework (f-ctf) nanosheets . These nanosheets exhibit high sensitivity and selectivity for PAA detection by fluorescence quenching . The unique PAA detection performance of F-CTF-3 can be attributed to the static quenching process, which is confirmed by the formation of a ground-state fluorescence-quenched complex on account of the hydrogen bonding interactions between F-CTF-3 and PAAs .
Biochemical Pathways
Thiadiazole derivatives have been reported to exert a broad spectrum of biological activities .
Result of Action
Thiadiazole-based compounds have been reported to exhibit high sensitivity and selectivity for paa detection .
実験室実験の利点と制限
One of the main advantages of CIBS is its broad range of potential applications in scientific research. CIBS has been shown to have activity against a variety of different cell types and pathogens, which makes it a potentially useful tool for studying various biological processes. However, there are also some limitations to the use of CIBS in lab experiments. For example, CIBS is a relatively new compound, and there is still much that is unknown about its mechanism of action and potential side effects. Additionally, CIBS is not currently approved for use in humans, which may limit its potential applications in clinical research.
将来の方向性
There are many potential future directions for research on CIBS. One area of interest is the development of new derivatives of CIBS with improved activity and selectivity against specific cell types or pathogens. Another area of interest is the study of the potential side effects of CIBS, particularly in animal models. Finally, there is a need for further research on the mechanism of action of CIBS, which may provide insights into its potential therapeutic applications in various diseases.
合成法
The synthesis of CIBS involves the reaction of 2-cyanoethylamine with isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride. The resulting product is a white solid that is soluble in organic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
科学的研究の応用
CIBS has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, CIBS has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells. In neurodegenerative diseases, CIBS has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In infectious diseases, CIBS has been shown to inhibit the growth of various bacteria and viruses, including Staphylococcus aureus and influenza A virus.
特性
IUPAC Name |
N-(2-cyanoethyl)-N-propan-2-yl-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S2/c1-9(2)16(8-4-7-13)20(17,18)11-6-3-5-10-12(11)15-19-14-10/h3,5-6,9H,4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBUMVCSMVRZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC#N)S(=O)(=O)C1=CC=CC2=NSN=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(2-carbamoylethyl)carbamoyl]phenyl}-6-chloropyridine-2-carboxamide](/img/structure/B2787332.png)
![N-(3-acetylphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2787335.png)

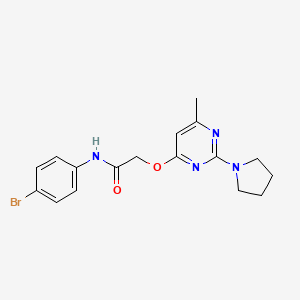
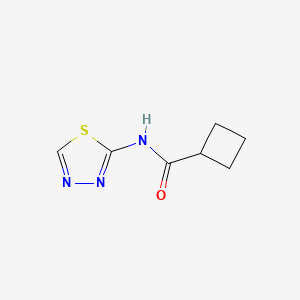

![2-(3-chlorophenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2787344.png)
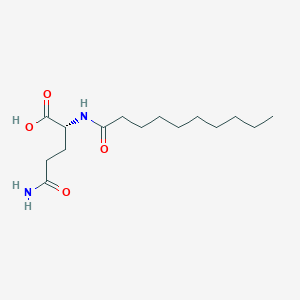
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2787346.png)
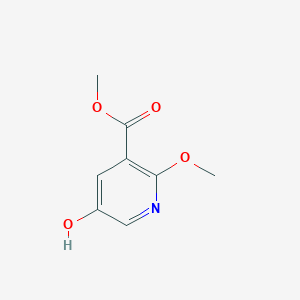
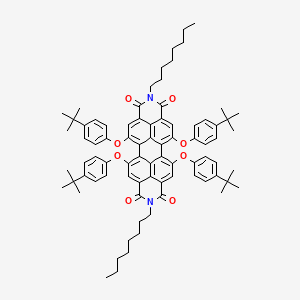


![2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2787353.png)